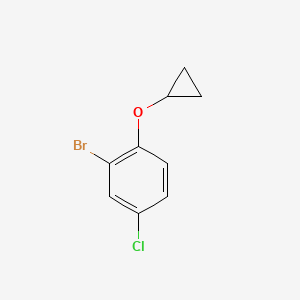
2-Bromo-4-chloro-1-cyclopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-chloro-1-cyclopropoxybenzene is an organic compound that belongs to the class of aromatic compounds known as substituted benzenes. This compound features a benzene ring substituted with bromine, chlorine, and a cyclopropoxy group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-1-cyclopropoxybenzene can be achieved through several synthetic routes. One common method involves the cyclopropylation of phenols using a copper-catalyzed Chan-Lam cyclopropylation reaction. This reaction employs potassium cyclopropyl trifluoroborate as the cyclopropylating agent and is catalyzed by copper(II) acetate and 1,10-phenanthroline under an oxygen atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, chlorination, and cyclopropylation, followed by purification techniques like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-1-cyclopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine substituents are replaced by nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclopropylation Reactions: The cyclopropoxy group can be introduced or modified through cyclopropylation reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenes, while oxidation and reduction reactions can produce different oxidation states and derivatives of the compound.
Scientific Research Applications
2-Bromo-4-chloro-1-cyclopropoxybenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-1-cyclopropoxybenzene involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of the bromine, chlorine, and cyclopropoxy groups influences its reactivity and the types of interactions it can undergo.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloro-1-fluorobenzene: Similar in structure but with a fluorine substituent instead of a cyclopropoxy group.
2-Bromo-4-chloro-1-iodobenzene: Contains an iodine substituent in place of the cyclopropoxy group.
4-Bromo-2-chloro-1-methoxybenzene: Features a methoxy group instead of a cyclopropoxy group.
Uniqueness
2-Bromo-4-chloro-1-cyclopropoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where the cyclopropoxy group plays a crucial role in the compound’s behavior and interactions.
Properties
Molecular Formula |
C9H8BrClO |
|---|---|
Molecular Weight |
247.51 g/mol |
IUPAC Name |
2-bromo-4-chloro-1-cyclopropyloxybenzene |
InChI |
InChI=1S/C9H8BrClO/c10-8-5-6(11)1-4-9(8)12-7-2-3-7/h1,4-5,7H,2-3H2 |
InChI Key |
VCQMOEMUXLICJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14131324.png)

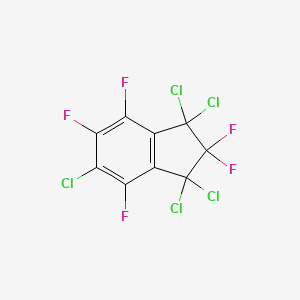

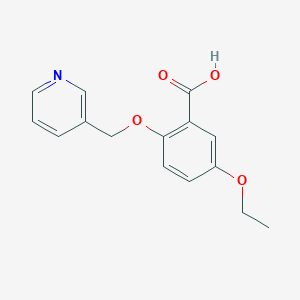
![8,9,11,17-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B14131354.png)
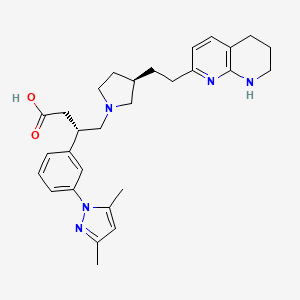

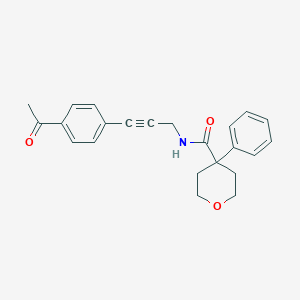
![(3R)-N-(3-methoxypropyl)-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14131375.png)
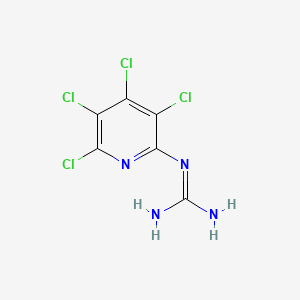
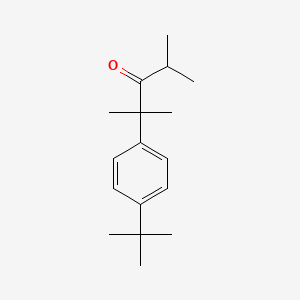
![2-Oxaspiro[5.5]undecane-1,3-dione](/img/structure/B14131399.png)
![N-{4-[(2,3-Dihydroxycycloheptyl)oxy]phenyl}acetamide](/img/structure/B14131406.png)
